molecular formula C9H11NOS B15300580 N-(4-(Mercaptomethyl)phenyl)acetamide

N-(4-(Mercaptomethyl)phenyl)acetamide

Cat. No.: B15300580
M. Wt: 181.26 g/mol
InChI Key: NJWDQVAOORNJOY-UHFFFAOYSA-N
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Description

N-[4-(sulfanylmethyl)phenyl]acetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a sulfanylmethyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(sulfanylmethyl)phenyl]acetamide typically involves the reaction of 4-(sulfanylmethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(sulfanylmethyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: 4-(sulfanylmethyl)aniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specific period, typically 1-2 hours, to ensure complete conversion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[4-(sulfanylmethyl)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(sulfanylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(sulfanylmethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-[4-(sulfanylmethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanylmethyl group can undergo metabolic transformations, influencing the compound’s activity and pharmacokinetics.

Comparison with Similar Compounds

N-[4-(sulfanylmethyl)phenyl]acetamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)acetamide: Lacks the sulfanylmethyl group, resulting in different chemical and biological properties.

    N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of the sulfanylmethyl group, leading to variations in reactivity and applications.

    N-(4-nitrophenyl)acetamide:

The uniqueness of N-[4-(sulfanylmethyl)phenyl]acetamide lies in the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-[4-(sulfanylmethyl)phenyl]acetamide

InChI

InChI=1S/C9H11NOS/c1-7(11)10-9-4-2-8(6-12)3-5-9/h2-5,12H,6H2,1H3,(H,10,11)

InChI Key

NJWDQVAOORNJOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CS

Origin of Product

United States

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